[4-(5-Formyl-2-thienyl)phenyl]acetonitrile

Catalog No.
S15813096
CAS No.
M.F
C13H9NOS
M. Wt
227.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
[4-(5-Formyl-2-thienyl)phenyl]acetonitrile

Product Name

[4-(5-Formyl-2-thienyl)phenyl]acetonitrile

IUPAC Name

2-[4-(5-formylthiophen-2-yl)phenyl]acetonitrile

Molecular Formula

C13H9NOS

Molecular Weight

227.28 g/mol

InChI

InChI=1S/C13H9NOS/c14-8-7-10-1-3-11(4-2-10)13-6-5-12(9-15)16-13/h1-6,9H,7H2

InChI Key

WZRYAQACBOCUAT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CC#N)C2=CC=C(S2)C=O

[4-(5-Formyl-2-thienyl)phenyl]acetonitrile is a heterocyclic compound characterized by the presence of a thiophene ring and a phenyl group, along with a formyl substituent. Its chemical structure includes a nitrile group, which contributes to its reactivity and potential applications in various fields. The compound is notable for its unique combination of aromatic and heteroaromatic functionalities, which can affect its physical and chemical properties, making it an interesting subject for research in organic chemistry and medicinal applications.

  • Oxidation: This compound can be oxidized to form carboxylic acids or other oxidized derivatives, depending on the reagents used. Common oxidizing agents include potassium permanganate and chromium trioxide.
  • Reduction: The formyl group in the compound can be reduced to yield alcohols or other reduced products, typically using reducing agents such as lithium aluminum hydride.
  • Substitution Reactions: The presence of the phenyl and thiophene rings allows the compound to participate in electrophilic aromatic substitution reactions, which can lead to diverse derivatives.

Research indicates that derivatives of [4-(5-Formyl-2-thienyl)phenyl]acetonitrile exhibit significant biological activities, including:

  • Antimicrobial Properties: Some studies have reported that compounds similar to [4-(5-Formyl-2-thienyl)phenyl]acetonitrile demonstrate antimicrobial effects against various pathogens.
  • Anticancer Activity: Preliminary investigations suggest that this compound may have anticancer properties, with ongoing research focusing on its mechanism of action and efficacy against different cancer cell lines.

The synthesis of [4-(5-Formyl-2-thienyl)phenyl]acetonitrile typically involves several approaches:

  • Gewald Reaction: This method involves the condensation of thiophene derivatives with appropriate reagents, often utilizing sulfur, an α-methylene carbonyl compound, and an α-cyano ester.
  • Industrial Methods: For large-scale production, continuous flow reactors may be employed alongside optimized reaction conditions to enhance yield. Purification techniques such as recrystallization and chromatography are commonly used to achieve high purity products.

[4-(5-Formyl-2-thienyl)phenyl]acetonitrile finds applications in various fields:

  • Organic Synthesis: It serves as a building block for constructing more complex organic molecules in synthetic chemistry.
  • Materials Science: The compound is utilized in developing organic semiconductors and light-emitting diodes (OLEDs), highlighting its significance in electronic applications.

The mechanisms by which [4-(5-Formyl-2-thienyl)phenyl]acetonitrile exerts its biological effects are primarily linked to its interactions with specific molecular targets within biological systems. These interactions may involve enzymes or receptors that modulate cellular pathways. Ongoing studies aim to elucidate these interactions further, focusing on identifying precise molecular targets and understanding the underlying pathways involved in its activity.

Several compounds share structural features with [4-(5-Formyl-2-thienyl)phenyl]acetonitrile. Here are some notable examples:

Compound NameKey FeaturesUnique Aspects
2-ThiophenecarboxaldehydeContains a thiophene ring; simpler structureLacks the phenyl group and nitrile functionality
4-(2-Thienyl)phenolContains both thiophene and phenolic groupsExhibits different reactivity due to hydroxyl group
3-(5-Bromothiophen-2-yl)propanoic acidSimilar thiophene structure with additional bromineEnhanced reactivity due to halogen substitution
4-CyanobenzaldehydeContains a nitrile group; lacks thiopheneMore straightforward aromatic structure

The uniqueness of [4-(5-Formyl-2-thienyl)phenyl]acetonitrile lies in its combination of both thiophene and phenylene structures along with a nitrile group, which provides distinctive reactivity patterns and potential biological activities compared to similar compounds.

XLogP3

2.7

Hydrogen Bond Acceptor Count

3

Exact Mass

227.04048508 g/mol

Monoisotopic Mass

227.04048508 g/mol

Heavy Atom Count

16

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